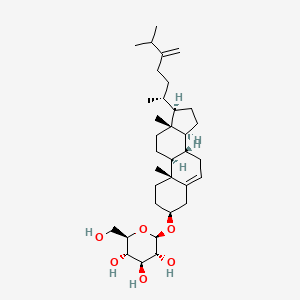
24-methylenecholesteryl beta-D-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
24-methylenecholesteryl beta-D-glucoside is a sterol 3-beta-D-glucoside having 24-methylenecholesterol as the sterol component. It is a sterol 3-beta-D-glucoside and a monosaccharide derivative. It derives from a 24-methylenecholesterol.
Applications De Recherche Scientifique
Antitumor Applications
Research has identified compounds closely related to 24-methylenecholesteryl beta-D-glucoside with significant antitumor properties. For instance, compounds isolated from the methanol extract of Cordyceps sinensis, including similar sterols, demonstrated inhibition of tumor cell proliferation in various tumor cell lines. These findings suggest a potential application of this compound in cancer research and treatment (Bok et al., 1999).
Diagnostic Applications
The enzymatic activity of beta-glucosides, which include this compound, has been extensively studied for diagnostic purposes, particularly in the context of Gaucher's disease. Diagnostic assays using synthetic glucosides have been developed for reliable and rapid detection of the disease (Daniels & Glew, 1982).
Medical Imaging Applications
In the field of medical imaging, derivatives of beta-D-glucosides, such as this compound, have been synthesized for use as tracers in sodium-dependent glucose transporters. This application is particularly relevant in PET imaging, aiding in visualizing the function of these transporters in vivo (Bormans et al., 2003).
Biochemical Research
This compound and its analogs have been subjects of biochemical studies, particularly in understanding reaction mechanisms. For example, studies on the thermal degradation of methyl beta-D-glucoside offer insights into biochemical pathways and reaction mechanisms that could be relevant to similar compounds (Hosoya et al., 2009).
Enzymatic Studies
Beta-glucosidases, which interact with compounds like this compound, have been purified and characterized from various sources. Studies focus on understanding their properties and potential applications in biotechnology and medicine (Yan & Lin, 1998).
Phytochemistry
In phytochemistry, glucosylsterols including this compound have been identified in medicinal plants like Euryale ferox. These compounds are believed to contribute to the medicinal properties of these plants (Zhao et al., 1989).
Nutritional Studies
Steryl glycosides, similar to this compound, have been studied in various plants for their nutritional value and biological functions. For example, research on eggplants (Solanum melongena) provided insights into the structural variety and quantity of these compounds in foods (Heinz & Glomb, 2018).
Propriétés
Formule moléculaire |
C34H56O6 |
|---|---|
Poids moléculaire |
560.8 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C34H56O6/c1-19(2)20(3)7-8-21(4)25-11-12-26-24-10-9-22-17-23(13-15-33(22,5)27(24)14-16-34(25,26)6)39-32-31(38)30(37)29(36)28(18-35)40-32/h9,19,21,23-32,35-38H,3,7-8,10-18H2,1-2,4-6H3/t21-,23+,24+,25-,26+,27+,28-,29-,30+,31-,32-,33+,34-/m1/s1 |
Clé InChI |
YQEUTOSZVKSYTM-UYRRFJMQSA-N |
SMILES isomérique |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C |
SMILES canonique |
CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


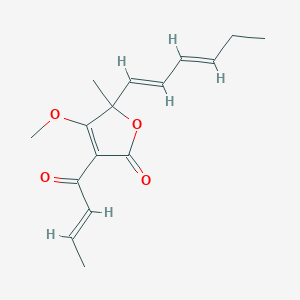
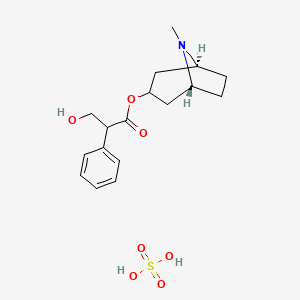
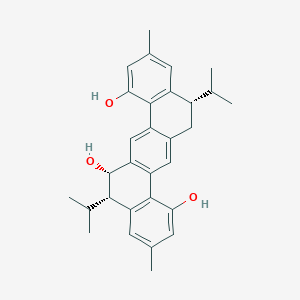
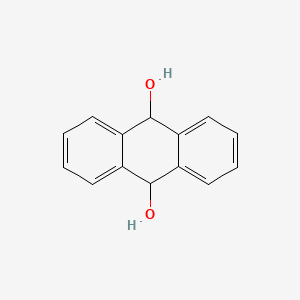
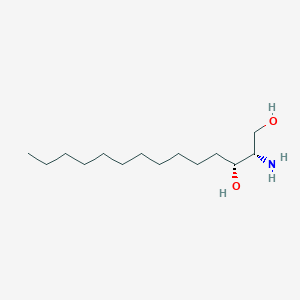
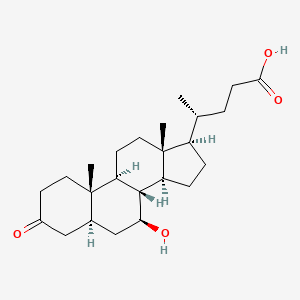
![Meso-decamethylcalix[5]pyrrole](/img/structure/B1253844.png)


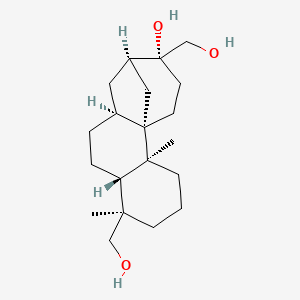
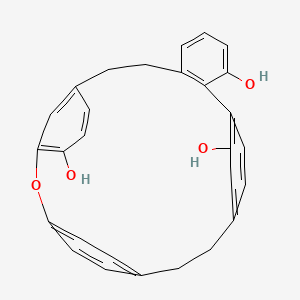

![4-[3-(4-Bromophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B1253854.png)

